molecular formula C18H32O16 B1662183 Manninotriose CAS No. 13382-86-0

Manninotriose

Cat. No.: B1662183
CAS No.: 13382-86-0
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-YRBKNLIBSA-N
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Description

Manninotriose is a trisaccharide composed of three mannose units. It is a member of the raffinose family of oligosaccharides, which are known for their role in plant metabolism and stress responses. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.

Mechanism of Action

Target of Action

Manninotriose primarily targets hippocampal neurons . These neurons play a crucial role in memory and cognition. The compound interacts with these neurons to exert neuroprotective effects .

Mode of Action

This compound interacts with its targets, the hippocampal neurons, by mitigating the neurotoxicity induced by corticosterone (CORT) . It has been observed that pre-treatment with this compound significantly improves cell viability and survival rate, and ameliorates the downregulation of glucocorticoid receptor (GR), zinc finger protein (Zif268) and synapsin 1 (SYN1) genes in CORT injured neurons .

Biochemical Pathways

This compound is a significant player in the Raffinose family oligosaccharides (RFO) metabolism . It is produced by the hydrolysis of oligosaccharides . The compound’s action affects the expression of several genes, including the glucocorticoid receptor (GR), zinc finger protein (Zif268), and synapsin 1 (SYN1) . These genes play a vital role in learning and memory.

Pharmacokinetics

Its neuroprotective effects suggest that it can cross the blood-brain barrier to interact with hippocampal neurons .

Result of Action

The action of this compound results in improved cell viability and survival rate of hippocampal neurons . It also ameliorates the downregulation of GR, Zif268, and SYN1 genes in neurons injured by CORT . This suggests that this compound may have a protective effect against CORT-induced damage and the downregulation of learning and memory associated genes in hippocampal neurons .

Action Environment

This compound is the main oligosaccharide of Prepared Radix Rehmanniae, a traditional Chinese medicine . It is proposed that this compound represents a temporary storage carbohydrate in early-spring deadnettle, at the same time perhaps functioning as a membrane protector and/or as an antioxidant in the vicinity of membranes . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors such as the season (early spring) and the plant from which it is derived (deadnettle) .

Biochemical Analysis

Biochemical Properties

Manninotriose plays a crucial role in biochemical reactions, particularly in the metabolism of raffinose family oligosaccharides (RFOs). It interacts with enzymes such as endo-1,4-β-mannanase, which hydrolyzes this compound into simpler sugars . Additionally, this compound is involved in the enzymatic catabolism by gut bacteria like Roseburia hominis, which utilize mannan-oligosaccharides for butyrate production . These interactions highlight the importance of this compound in carbohydrate metabolism and gut health.

Cellular Effects

This compound has been shown to exert neuroprotective effects on rat hippocampal neurons. In vitro studies demonstrated that this compound, in combination with astragaloside IV, protects neurons from corticosterone-induced toxicity. This protection is achieved by improving cell viability, reducing DNA methylation of learning and memory-associated genes, and enhancing the expression of glucocorticoid receptor, zinc finger protein, and synapsin 1 . These findings suggest that this compound can positively influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a substrate for enzymes like endo-1,4-β-mannanase, facilitating the breakdown of complex carbohydrates . This compound also influences gene expression by modulating DNA methylation, particularly in genes associated with learning and memory . These molecular interactions underscore the compound’s role in regulating cellular functions and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to function as a temporary storage carbohydrate in plants like red deadnettle. It accumulates in high concentrations during early spring and may act as a membrane protector and antioxidant . The stability of this compound under recommended storage conditions is greater than two years . These temporal effects indicate that this compound is a stable compound with potential long-term benefits in various biological systems.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. Its neuroprotective effects have been demonstrated in rat hippocampal neurons at specific concentrations

Metabolic Pathways

This compound is involved in the metabolism of raffinose family oligosaccharides. It is a derivative of stachyose and is hydrolyzed by enzymes like endo-1,4-β-mannanase . This metabolic pathway highlights the role of this compound in carbohydrate metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

In plants, this compound is transported and distributed through the phloem sap. It is suggested that stachyose is the main transport compound, but extensive hydrolysis of stachyose to this compound occurs along the transport path . This transport mechanism ensures the efficient distribution of this compound within plant tissues.

Subcellular Localization

The subcellular localization of this compound in plants is primarily within the stems and roots, where it accumulates as a reducing trisaccharide Its localization may be influenced by specific targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Manninotriose can be synthesized through enzymatic hydrolysis of larger oligosaccharides such as stachyose or raffinose. Enzymes like α-galactosidase are commonly used to cleave these larger molecules into this compound under controlled conditions of pH and temperature.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. Plants like red deadnettle (Lamium purpureum) are known to contain significant amounts of this compound. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Manninotriose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce corresponding aldonic acids.

    Reduction: Reduction of this compound yields sugar alcohols.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

    Oxidation: Mannonic acid.

    Reduction: Mannitol.

    Substitution: Acetylated or benzoylated this compound derivatives.

Scientific Research Applications

Chemical Applications

Model Compound in Carbohydrate Chemistry
Manninotriose serves as a model compound for studying carbohydrate chemistry and enzymatic reactions. Its structure allows researchers to investigate the mechanisms of carbohydrate metabolism and the role of oligosaccharides in biological systems. The compound is particularly useful in understanding the hydrolysis processes mediated by enzymes such as endo-1,4-β-mannanase, which breaks down this compound into simpler sugars.

Biochemical Properties
this compound is involved in the metabolism of raffinose family oligosaccharides (RFOs), making it crucial for biochemical analyses. Its interactions with various enzymes provide insights into carbohydrate dynamics within plant systems .

Biological Applications

Role in Plant Metabolism
In plants like red deadnettle (Lamium purpureum), this compound accumulates during early spring and is thought to function as a temporary storage carbohydrate. It may also act as a membrane protector and antioxidant, contributing to stress tolerance in plants . This property highlights its potential for enhancing plant resilience under adverse conditions.

Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits neuroprotective effects on rat hippocampal neurons. When combined with astragaloside IV, it significantly improves cell viability and survival rates under corticosterone-induced toxicity. This protective mechanism involves reducing DNA methylation of genes associated with learning and memory while enhancing the expression of glucocorticoid receptors and synapsin 1 . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Medical Applications

Prebiotic Properties
this compound has been explored for its prebiotic effects, promoting beneficial gut microbiota. This characteristic could make it a valuable ingredient in functional foods aimed at improving digestive health . The compound's ability to modulate immune responses further enhances its potential as a health-promoting agent.

Potential Health Benefits
Research indicates that this compound may have immunomodulatory effects, contributing to enhanced immune function. Its role in reducing inflammation and oxidative stress positions it as a candidate for developing new therapeutic strategies against various health conditions .

Industrial Applications

Food Industry Utilization
In the food industry, this compound is utilized as a functional ingredient due to its prebiotic properties. It can enhance the nutritional profile of food products while promoting gut health. The increasing demand for natural prebiotics presents an opportunity for incorporating this compound into dietary supplements and functional foods.

Fermentation Processes
this compound is also significant in fermentation processes, particularly in fermented soybean products where it is produced through the desorption of fructose from stachyose. Understanding its role in fermentation can lead to improved production methods for various food items .

Comparison with Similar Compounds

    Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

    Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.

    Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Manninotriose: this compound is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .

Biological Activity

Manninotriose, a trisaccharide composed of galactose and glucose (Galα1,6Galα1,6Glc), is primarily found in the plant Lamium purpureum (red deadnettle). Its biological activity has garnered attention due to its potential roles in plant physiology and neuroprotection in animal models. This article explores the various biological activities associated with this compound, including its physiological roles in plants and protective effects in neuronal cells.

1. Physiological Roles in Plants

This compound is a significant component of the raffinose family oligosaccharides (RFOs) and plays a crucial role in carbohydrate metabolism within Lamium purpureum. Research indicates that it serves multiple functions:

  • Storage Carbohydrate : this compound is hypothesized to act as a temporary storage carbohydrate during early spring when the plant accumulates high concentrations of this sugar. It is derived from the hydrolysis of stachyose, another RFO that functions as the primary transport compound within the plant .
  • Membrane Protection : There is evidence suggesting that this compound may function as a membrane protector and antioxidant, similar to other RFOs and fructans. This role is particularly important during periods of stress or adverse environmental conditions .
  • Carbohydrate Dynamics : Detailed analyses have shown that this compound levels fluctuate based on the plant's developmental stage and environmental conditions, indicating its adaptive significance .

Table 1: Summary of Physiological Roles of this compound in Lamium purpureum

RoleDescription
Storage CarbohydrateServes as a temporary carbohydrate reserve during early spring growth.
Membrane ProtectorFunctions as an antioxidant, protecting cellular membranes.
Carbohydrate DynamicsFluctuates with environmental conditions, indicating adaptability.

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its effects on hippocampal neurons. In vitro experiments have demonstrated several key findings:

  • Cell Viability Improvement : Pre-treatment with this compound significantly enhances cell viability and survival rates in rat hippocampal neurons subjected to corticosterone (CORT)-induced damage. This suggests a protective effect against stress-induced neurotoxicity .
  • Gene Expression Regulation : this compound treatment was associated with upregulation of genes linked to learning and memory, such as glucocorticoid receptor (GR), Zif268, and synapsin 1 (SYN1). These genes are crucial for neuronal function and plasticity .
  • DNA Methylation Modulation : The compound also influences DNA methylation patterns, particularly reducing hypermethylation in the SYN1 gene promoter induced by CORT. This modulation may play a role in restoring normal gene expression following stress .

Table 2: Neuroprotective Effects of this compound

EffectDescription
Improved Cell ViabilityIncreases survival rates of hippocampal neurons under stress.
Gene Expression EnhancementUpregulates key genes related to memory and learning.
DNA Methylation ModulationReduces hypermethylation of important neuronal genes.

3. Case Studies and Research Findings

Several case studies highlight the significance of this compound in both plant biology and neuroprotection:

  • A study demonstrated that this compound acts as a protective agent against CORT-induced neuronal damage, showcasing its potential therapeutic applications for stress-related disorders .
  • Research on Lamium purpureum has established this compound as an essential component of its carbohydrate metabolism, emphasizing its role in plant resilience during early growth phases .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBNHMXJMCXLU-YRBKNLIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-86-0
Record name Manninotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MANNINOTRIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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